Fulvestrant Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

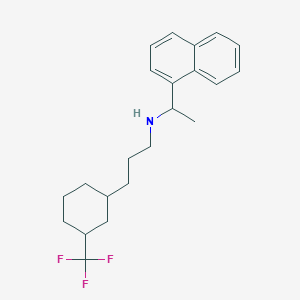

Fulvestrant Impurity 3, also known by its chemical name (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, is a compound related to Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women .

Scientific Research Applications

Breast Cancer Treatment

Fulvestrant is a new estrogen receptor antagonist available globally for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . It has proven to be a safe and effective treatment for advanced breast cancer in women .

Estrogen Receptor Antagonist

Fulvestrant, 7-alpha-[9-(4,4,5,5,5-pentamfluoropentylsulphinyl) nonyl]estra-1,3,5-(10)-triene-3,17-beta-diol, is a novel estrogen receptor antagonist . It has a unique mode of action compared to other anti-cancer drugs like Tamoxifen, Anastrozole, Letrozole, and Exemestane .

Quantitative Estimation in Injections

Fulvestrant and its related impurities can be quantified in injections using high-performance liquid chromatography (HPLC) and gas chromatography . These techniques are used to analyze the inactive and active ingredients and other impurities in Fulvestrant injection .

Quality Control in Labs

Both HPLC and gas chromatography techniques are used in quality control labs to estimate the solvents and impurities of reference listed drug and in-house samples .

Drug Formulation Analysis

A novel UPLC-PDA isocratic method has been developed for the quantification of fulvestrant in oil-based pre-filled syringe injection matrix formulations . This method has the capability of resolving all the fulvestrant degradation impurities in the drug products .

Potential Multifunctional Inhibitor for Marburg Virus

Fulvestrant Impurity D has been identified as a potential multifunctional inhibitor for the Marburg virus . It has a unique ability to simultaneously bind to all the three key binding domains with high affinity .

Mechanism of Action

- Unlike some other anti-estrogen therapies, Fulvestrant Impurity 3 has no agonist effects on the ER .

- Fulvestrant Impurity 3 achieves its anti-estrogen effects through two separate mechanisms:

- Its pharmacokinetic properties impact its bioavailability, distribution, metabolism, and elimination .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Future Directions

The development of new methods for analyzing Fulvestrant and its impurities, including Fulvestrant Impurity 3, could be a valuable area of future research . Additionally, the development of new endocrine treatments that act through different mechanisms, like Fulvestrant, could be an important direction for future research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 3 involves the reaction of 4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride.", "Starting Materials": [ "4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "4-(2-chloroethyl)morpholine hydrochloride" ], "Reaction": [ "The 4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with morpholine in the presence of triethylamine to form the morpholine ester.", "The morpholine ester is then reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate and DMF to form Fulvestrant Impurity 3." ] } | |

CAS RN |

1621885-81-1 |

Product Name |

Fulvestrant Impurity 3 |

Molecular Formula |

C30H44O7S |

Molecular Weight |

548.74 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)